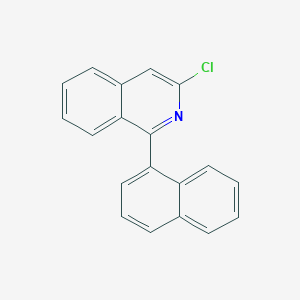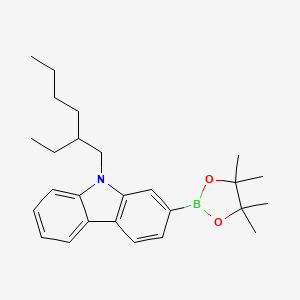
9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a carbazole core substituted with an ethylhexyl group and a dioxaborolane moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobiphenyl, under reductive conditions.
Introduction of the Ethylhexyl Group: The ethylhexyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-ethylhexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached through a Suzuki-Miyaura coupling reaction between the carbazole derivative and a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the dioxaborolane moiety, converting it to a boronic acid or alcohol.
Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Boronic acids or alcohols.
Substitution: Alkyl or aryl-substituted carbazole derivatives.
Scientific Research Applications
9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of 9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device, thereby improving its efficiency.
In Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(2-Ethylhexyl)-9H-carbazole: Lacks the dioxaborolane moiety, making it less versatile in coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Lacks the ethylhexyl group, which may affect its solubility and electronic properties.
Uniqueness
9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is unique due to the presence of both the ethylhexyl group and the dioxaborolane moiety. This combination imparts the compound with enhanced solubility, stability, and reactivity, making it highly valuable in various applications.
Properties
Molecular Formula |
C26H36BNO2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
9-(2-ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C26H36BNO2/c1-7-9-12-19(8-2)18-28-23-14-11-10-13-21(23)22-16-15-20(17-24(22)28)27-29-25(3,4)26(5,6)30-27/h10-11,13-17,19H,7-9,12,18H2,1-6H3 |
InChI Key |
ULLRENXHYAQZCD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


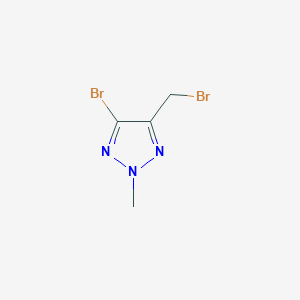
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
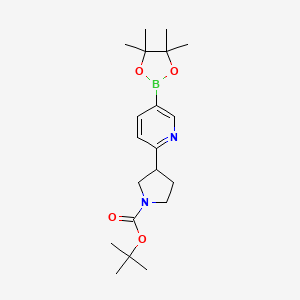
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
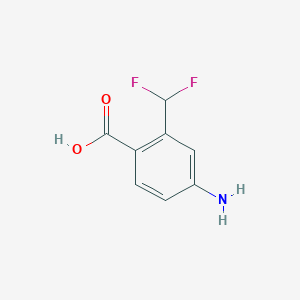
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
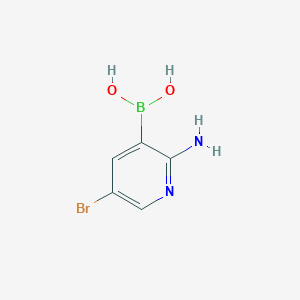
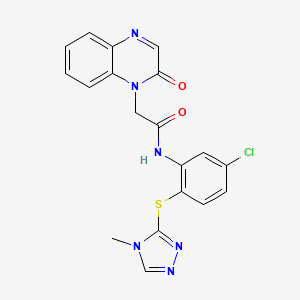
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
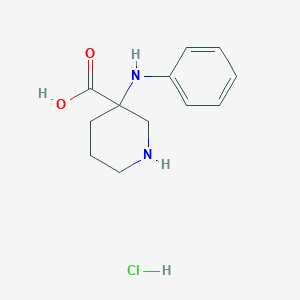

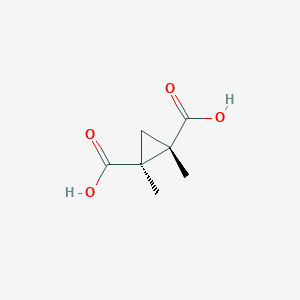
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
